molecular formula C25H27O5D11 B602552 Simvastatina-d11 CAS No. 1002347-74-1

Simvastatina-d11

Número de catálogo: B602552
Número CAS: 1002347-74-1
Peso molecular: 429.64
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Simvastatin-d11 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is used to reduce elevated lipid levels and decrease the risk of cardiovascular diseases. The deuterium atoms in Simvastatin-d11 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Aplicaciones Científicas De Investigación

Simvastatin-d11 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.

    Biology: Investigating the effects of deuterium on biological systems and metabolic stability.

    Medicine: Evaluating the pharmacokinetics and pharmacodynamics of deuterated drugs.

    Industry: Developing more stable and effective pharmaceutical formulations.

Safety and Hazards

Simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure. It can harm an unborn baby or cause birth defects. Do not use if you are pregnant or planning to become pregnant .

Direcciones Futuras

Simvastatin is usually taken at bedtime or with an evening meal. This is because your body makes most of its cholesterol at night, so simvastatin works better at lowering cholesterol at night than in the morning .

Análisis Bioquímico

Biochemical Properties

Simvastatin-d11 interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This interaction reduces the endogenous production of cholesterol in the liver .

Cellular Effects

Simvastatin-d11 has significant effects on various types of cells and cellular processes. It has been shown to induce pyroptosis and suppress cell proliferation in certain cancer cells . Changes in the expression level of NLPR3, ASC, cleaved-caspase-1, mature IL-1β, IL-18, and GSDMD-N were observed, indicating an influence on cell signaling pathways . Moreover, simvastatin-d11 has been found to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

Simvastatin-d11 exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol and low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Temporal Effects in Laboratory Settings

Over time, simvastatin-d11 has been observed to have significant effects in laboratory settings. For instance, it has been shown to reduce the secretion of exosomes from various cell types over time . A decrease in total drug level during incubation indicates that simvastatin-d11 is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of simvastatin-d11 vary with different dosages in animal models. For instance, in a study on hypercholesterolemic patients, simvastatin-d11 treatment led to substantial reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels .

Metabolic Pathways

Simvastatin-d11 is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This interaction reduces the endogenous production of cholesterol in the liver . It is also known to undergo extensive hepatic metabolism via various pathways including acid/lactone interconversion .

Transport and Distribution

Simvastatin-d11 is transported into cells leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids . Organic anion (OATP) transporters actively capture and transport statins into hepatocytes . All statins, including simvastatin-d11, are substrates for organic anion-transporting polypeptides 1B1 (OATP1B1), the transport activity of which is associated with the SLCO1B1 gene .

Subcellular Localization

Given that simvastatin-d11 is a statin and statins are known to inhibit the enzyme HMG-CoA reductase, which is located in the cytosol, it can be inferred that simvastatin-d11 may also localize to the cytosol to exert its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Precursors: Starting with deuterated building blocks to construct the simvastatin molecule.

Industrial Production Methods: Industrial production of Simvastatin-d11 follows similar principles but on a larger scale. The process involves:

    Fermentation: Using the fungus Aspergillus terreus to produce lovastatin, a precursor to simvastatin.

    Chemical Modification: Converting lovastatin to simvastatin through a series of chemical reactions, followed by deuterium incorporation.

Análisis De Reacciones Químicas

Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deuterating Agents: Deuterium gas, deuterated solvents.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Deuterated analogs of simvastatin.

Comparación Con Compuestos Similares

  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the Simvastatin molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Simvastatin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Simvastatin-d11 can be achieved by using deuterated reagents in the following steps:", "Step 1: Protection of the carboxylic acid group of Simvastatin using a suitable protecting group.", "Step 2: Deuteration of the appropriate functional groups using deuterated reagents.", "Step 3: Deprotection of the protecting group to obtain Simvastatin-d11." ] }

Número CAS

1002347-74-1

Fórmula molecular

C25H27O5D11

Peso molecular

429.64

Pureza

95% by HPLC; 98% atom D;

Números CAS relacionados

79902-63-9 (unlabelled)

Etiqueta

Simvastatin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.